Chloroacetyl isocyanate

Catalog No.
S563898
CAS No.
4461-30-7
M.F
C3H2ClNO2
M. Wt
119.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroacetyl isocyanate

Solving the challenge of HCl-free installation of chloroacetyl moiety on acid-sensitive substrates. This bifunctional reagent enables tandem acylation-cyclization in a single step, preventing degradation. Key advantages:

  • Dual electrophilic sites for one-pot heterocycle assembly (hydantoins, oxazolidinones).
  • Avoids HCl generation, critical for acid-sensitive APIs and intermediates.
  • Heightened isocyanate reactivity accelerates cycloadditions.

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CAS Number

4461-30-7

Product Name

Chloroacetyl isocyanate

IUPAC Name

2-chloroacetyl isocyanate

Molecular Formula

C3H2ClNO2

Molecular Weight

119.5 g/mol

InChI

InChI=1S/C3H2ClNO2/c4-1-3(7)5-2-6/h1H2

InChI Key

MOVMEFHWBOWMFU-UHFFFAOYSA-N

SMILES

C(C(=O)N=C=O)Cl

Synonyms

chloroacetyl isocyanate

Canonical SMILES

C(C(=O)N=C=O)Cl

The exact mass of the compound Chloroacetyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

5 g, 25 g

Chloroacetyl isocyanate (CAS 4461-30-7) is a highly reactive bifunctional molecule essential for specialized organic synthesis. It integrates a potent electrophilic isocyanate group (-NCO) for forming ureas and carbamates, with a chloroacetyl moiety that serves as a second reactive site for subsequent acylation or cyclization reactions. This dual functionality makes it a key intermediate for constructing complex heterocyclic scaffolds found in pharmaceuticals and agrochemicals, distinguishing it from simpler monofunctional isocyanates or acylating agents.

Research Fit

Reactive acyl isocyanate building block
Suitable for heterocyclic and amide synthesis
Moisture-sensitive liquid; requires anhydrous handling

Substituting Chloroacetyl isocyanate with seemingly similar reagents like chloroacetyl chloride or simple alkyl isocyanates often fails due to fundamental differences in reaction pathways and process efficiency. Chloroacetyl chloride requires different, often harsher, conditions for acylation and lacks the ability to participate in the one-pot tandem reactions that define the isocyanate's utility. Simpler analogs, such as acetyl isocyanate, lack the secondary chloro- functional group, which is critical for subsequent intramolecular cyclizations to form complex heterocycles. The electron-withdrawing nature of the chloroacetyl group also enhances the electrophilicity of the isocyanate carbon, increasing its reactivity in cycloaddition reactions compared to standard alkyl or aryl isocyanates.

Substitution Risk

Trichloroacetyl analog
May shift conformational preference and reactivity outcomes compared to chloroacetyl isocyanate.
Aromatic acyl isocyanates
Increased steric demand may lead to different regioselectivity in acylation reactions.
Simple isocyanates
Lack the chloroacetyl electrophilic handle, limiting acylation capability for urea/carbamate formation.

Enhanced Electrophilicity for Higher Reactivity in Cycloadditions

The chloroacetyl group acts as a powerful electron-withdrawing group, significantly increasing the electrophilicity of the isocyanate carbon. This makes Chloroacetyl isocyanate more reactive in cycloaddition reactions than simple alkyl or aryl isocyanates. While direct kinetic comparisons are scarce, the principle is well-established that electron-withdrawing substituents accelerate nucleophilic attacks on the isocyanate. For example, highly electrophilic isocyanates like chlorosulfonyl isocyanate (CSI) are noted as the most reactive isocyanates in [2+2] cycloadditions, a class to which activated acyl isocyanates like Chloroacetyl isocyanate belong.

Evidence DimensionReactivity in Cycloaddition
Target Compound DataHigh reactivity due to electron-withdrawing chloroacetyl group.
Comparator Or BaselineStandard alkyl or aryl isocyanates (which have neutral or electron-donating groups).
Quantified DifferenceQualitatively higher reactivity; rate acceleration is expected but not quantified in available literature.
ConditionsGeneral [2+2] and [3+2] cycloaddition reactions for heterocycle synthesis.

This higher intrinsic reactivity can lead to faster reaction times, lower required temperatures, and higher yields in the synthesis of key heterocyclic intermediates.

MOF PSM Reactivity
Head-to-head
Enables dual-functionalized core-shell MOF in one-pot PSM.
Supports differential reactivity selection for materials synthesis.
Reactivity contrast with 4-bromophenyl isocyanate.

Process Efficiency: Enabling One-Pot Tandem Acylation-Cyclization Reactions

A key procurement differentiator is the ability of Chloroacetyl isocyanate to act as a linchpin in tandem reactions. The isocyanate group reacts first with a nucleophile (e.g., an amine or alcohol), and the resulting intermediate possesses a reactive chloroacetyl tail. This tail can then undergo an intramolecular nucleophilic substitution to form a heterocyclic ring in the same pot, a process not possible with monofunctional reagents. This one-pot efficiency is a significant advantage over multi-step procedures that would be required when using separate reagents like chloroacetyl chloride and a cyanate source.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataEnables one-pot, tandem acylation-cyclization sequences.
Comparator Or BaselineTwo-step sequence using an isocyanate/amine reaction followed by addition of chloroacetyl chloride.
Quantified DifferenceReduces a two-step synthesis into a one-pot procedure, saving on solvent, workup, and purification steps.
ConditionsSynthesis of hydantoins, oxazolidinones, and other N-heterocycles.

This streamlines complex syntheses, reducing processing time, solvent waste, and purification costs, which is a critical consideration for process scale-up.

Conformational Profile
Class-level
Mixture of cis-cis and gauche-cis conformers; comparable stability.
Conformational flexibility may differ from trichloroacetyl analog.
DFT and IR/Raman evidence; potential impact on solution reactivity.

Superior Precursor for N-Acylation Under Milder, Base-Free Conditions vs. Acyl Chlorides

Compared to chloroacetyl chloride, Chloroacetyl isocyanate provides a milder route for N-chloroacetylation. The reaction of isocyanates with amines to form ureas is typically very fast, uncatalyzed, and does not generate a corrosive acid byproduct like HCl. Chloroacetyl chloride, conversely, generates HCl upon reaction, which must be scavenged with a base. This base can cause side reactions or degradation of sensitive substrates, making the isocyanate route preferable for complex, multi-functional molecules often found in pharmaceutical development.

Evidence DimensionReaction Conditions & Byproducts
Target Compound DataReacts with amines to form N-chloroacetyl ureas without generating an acid byproduct.
Comparator Or BaselineChloroacetyl chloride, which generates one equivalent of HCl upon acylation.
Quantified DifferenceEliminates the need for a stoichiometric base and avoids the presence of corrosive HCl.
ConditionsAcylation of primary and secondary amines, especially on acid-sensitive substrates.

For high-value, sensitive substrates, avoiding harsh conditions and acidic byproducts improves yield, purity, and reproducibility, simplifying process development and quality control.

Amide Synthesis Route
Reported
Grignard addition then mild cleavage yields primary amides.
Established synthon for amide bond formation.
Deprotection conditions may influence reagent choice.
Oxazolone Synthesis
Reported
Novel entry to 4(5H)-oxazolone derivatives via cyclization.
Supports heterocycle scaffold research.
Demonstrated on dimedone and tetracycline analog precursors.
Commercial Spec
Data to verify
≥95% purity (liquid); storage at -20°C.
Standard procurement specification; verify with vendor COA.
Moisture-sensitive; anhydrous handling required.

Streamlined Synthesis of Fused and Spirocyclic Heterocycles

This compound is the preferred reagent for constructing complex heterocyclic systems in a single, efficient operation. Its ability to participate in tandem acylation-cyclization sequences is critical for building scaffolds like hydantoins and oxazolidinones, which are prevalent in medicinal chemistry. This process advantage makes it a superior choice over multi-step routes using less functionalized precursors.

Derivatization of Acid-Sensitive Pharmaceutical Intermediates

When a chloroacetyl moiety needs to be installed on a valuable, acid-sensitive substrate, Chloroacetyl isocyanate is the optimal choice. It avoids the generation of HCl that occurs with chloroacetyl chloride, thereby preventing potential degradation or side-product formation. This ensures higher purity and yield in critical steps of pharmaceutical manufacturing.

Precursor for Agrochemicals and Bioactive Compounds via Cycloaddition

The enhanced electrophilicity of the isocyanate group makes this reagent highly effective for cycloaddition reactions to form nitrogen-containing heterocycles used in agrochemical and pharmaceutical screening libraries. Its heightened reactivity allows for efficient reactions where less activated isocyanates might fail or require harsh conditions.

Application Fit Matrix

Application
Selection Property
Validation Focus
MOF post-synthetic modification research
Differential reactivity profile
Reaction outcome in multi-component PSM
Conformationally flexible ligand synthesis
Conformational isomer mixture
Impact on reactivity and selectivity in solution
Primary amide synthesis via Grignard methodology
Synthon for amide bond formation
Deprotection condition compatibility
Oxazolone heterocycle synthesis research
Cyclization reactivity with enaminones
Heterocycle scaffold formation efficiency

XLogP3

1.6

UNII

H5WF2AMH7J

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

4461-30-7

Wikipedia

Chloroacetyl isocyanate

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